2-(Chloromethyl)-3-methyl-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGITUYGRSZWVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582523 | |
| Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116418-99-6 | |
| Record name | 2-(Chloromethyl)-3-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl 3 Methyl 4 Nitropyridine
Established Synthetic Pathways to the Core Structure
Chlorination of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine
A primary and direct route to 2-(chloromethyl)-3-methyl-4-nitropyridine involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-3-methyl-4-nitropyridine. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.
The conversion of the hydroxymethyl group to a chloromethyl group is most commonly achieved using thionyl chloride (SOCl₂). nih.govgoogle.com Thionyl chloride is a highly effective reagent for this purpose as it reacts with the alcohol to form an intermediate chlorosulfite ester. This intermediate readily decomposes, yielding the desired alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), with the gaseous byproducts driving the reaction to completion. google.com
Other chlorinating agents can also be employed for similar transformations. For instance, phosphoryl chloride (POCl₃) in the presence of a base like triethylamine has been used to convert 2-picoline-N-oxide into 2-chloromethylpyridine. researchgate.net While not directly applied to 2-(hydroxymethyl)-3-methyl-4-nitropyridine in the provided sources, this suggests its potential applicability. The choice of reagent often depends on factors like substrate reactivity, desired selectivity, and process scale.
| Chlorinating Agent | Typical Application | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Conversion of primary alcohols to alkyl chlorides nih.govgoogle.com | SO₂, HCl |
| Phosphoryl Chloride (POCl₃) / Triethylamine | Chlorination of activated methyl groups via N-oxides researchgate.net | (Et₃N)H⁺Cl⁻, H₃PO₄ (after hydrolysis) |
The efficiency and yield of the chlorination reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the presence of catalysts or additives.
For the chlorination of a similar compound, 2-hydroxy-5-methyl-3-nitropyridine, with thionyl chloride, the reaction was conducted at reflux temperature for 3 hours. nih.gov A small amount of dimethylformamide (DMF) was used as a catalyst in this process. nih.gov DMF is known to react with thionyl chloride to form a Vilsmeier reagent, which is a more potent chlorinating agent. google.comresearchgate.net
The choice of solvent is also critical. Inert solvents such as dichloromethane (B109758) are often used to facilitate the reaction and subsequent workup. nih.gov Following the reaction, an aqueous workup is typically performed to remove any unreacted thionyl chloride and other water-soluble impurities. The final product is then extracted into an organic solvent. nih.gov Optimization aims to maximize the yield while minimizing the formation of impurities and controlling the often-exothermic nature of the reaction.
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Temperature | Reflux nih.gov | To provide sufficient energy to overcome the activation barrier of the reaction. |
| Solvent | Dichloromethane nih.gov | Provides an inert medium for the reaction and facilitates product extraction. |
| Catalyst | Dimethylformamide (DMF) nih.gov | Forms a Vilsmeier reagent with thionyl chloride, enhancing reactivity. google.comresearchgate.net |
| Reaction Time | 3 hours nih.gov | Ensures the reaction proceeds to completion. |
Routes Involving Pyridine (B92270) N-Oxide Intermediates and Subsequent Transformations
An alternative synthetic strategy utilizes the unique reactivity of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack and other functionalizations. semanticscholar.orgresearchgate.net This pathway typically involves the initial synthesis of 3-methyl-4-nitropyridine-1-oxide, followed by functionalization and subsequent removal of the N-oxide group.
The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, facilitating regioselective substitutions that are otherwise difficult to achieve. researchgate.net For the synthesis of 2-chloromethylpyridine derivatives, a common method involves the reaction of the corresponding 2-methylpyridine N-oxide with a chlorinating agent. researchgate.net
For example, 2-picoline-N-oxide reacts with phosphoryl chloride (POCl₃) in the presence of triethylamine to yield 2-chloromethylpyridine with high conversion and selectivity. researchgate.net Other reagents like ethyl chloroformate and chloroacetyl chloride can also effect this transformation, albeit in moderate yields. researchgate.net This strategy relies on the activation of the methyl group at the 2-position by the N-oxide, followed by chlorination. Applying this logic, 3-methyl-4-nitropyridine-1-oxide could potentially be functionalized at the 3-methyl group, although direct chlorination at the C2 position is also a known reaction pathway for pyridine N-oxides using reagents like p-toluenesulfonic anhydride and a chloride source. tcichemicals.com
A crucial step in synthesis pathways that utilize pyridine N-oxide intermediates is the final removal of the N-oxide oxygen atom to yield the target pyridine derivative. A variety of methods are available for this N-deoxygenation step, and the choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org
For substrates containing sensitive groups like a nitro group, mild and selective deoxygenation conditions are required to avoid reduction of the nitro group itself. researchgate.net Catalytic methods are often preferred. For instance, palladium-catalyzed transfer oxidation using triethylamine as the oxygen acceptor under microwave irradiation is an effective method for deoxygenating a range of pyridine N-oxides, including those with nitro substituents. organic-chemistry.org Other methodologies include the use of rhenium-based photocatalysts which can deoxygenate pyridine N-oxides under ambient conditions. nih.govchemrxiv.org Traditional methods might involve reagents like low-valent titanium, but these can sometimes lead to the reduction of other functional groups. researchgate.net
Continuous Flow Synthesis Techniques for Improved Efficiency and Scalability
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.
The synthesis of pyridine derivatives, including 2-chloro-5-(chloromethyl)pyridine, has been successfully adapted to continuous flow systems. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and faster reaction times compared to batch methods. nih.gov For the synthesis of this compound, a multi-step sequence could be integrated into a single continuous flow process. This minimizes the handling and isolation of intermediates, which can be unstable or hazardous. The enhanced heat and mass transfer in microreactors significantly improves the safety profile of nitration and chlorination reactions, which are often energetic. The scalability of a continuous flow process is more straightforward than for a batch process; production capacity can be increased by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel).
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with exothermic reactions and hazardous intermediates | Improved safety due to small reaction volumes and efficient heat transfer |
| Efficiency | Often lower yields and longer reaction times | Higher yields, faster reactions, and reduced downtime |
| Scalability | Complex, requires reactor redesign | Straightforward, by extending run time or numbering-up |
| Product Quality | Potential for batch-to-batch variability | Consistent product quality and purity |
Green Chemistry Principles in Synthetic Route Design and Evaluation
The application of green chemistry principles is essential for developing sustainable chemical manufacturing processes. This involves designing syntheses that maximize the incorporation of starting materials into the final product, minimize waste, and use less hazardous substances. cdn-website.com The greenness of a synthetic route can be quantitatively assessed using various metrics. mdpi.comresearchgate.net
Atom Economy, E-Factor, and Reaction Mass Efficiency
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product. chembam.com A lower E-Factor indicates a greener process. The pharmaceutical industry traditionally has very high E-Factors, often between 25 and 100, due to complex, multi-step syntheses. chembam.com
Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by taking the reaction yield into account. It is calculated as the mass of the isolated product divided by the total mass of reactants used.
Studies on the synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, have utilized these metrics to evaluate and optimize the synthetic route. orientjchem.orgresearchgate.net By analyzing each step, chemists can identify areas for improvement, such as replacing stoichiometric reagents with catalytic alternatives or optimizing reaction conditions to improve yield and reduce by-product formation. orientjchem.org For instance, the oxidation step using H₂O₂ as the oxidant is considered highly atom-economical. orientjchem.org
Table 2: Green Chemistry Metrics for a Synthetic Step
| Metric | Formula | Ideal Value | Significance |
|---|---|---|---|
| Atom Economy (AE) | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction in converting atoms from reactants to product. chembam.com |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Quantifies the amount of waste generated per unit of product, highlighting the environmental impact. chembam.com |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Combines atom economy and chemical yield to give a more practical measure of a reaction's greenness. orientjchem.org |
By integrating catalytic systems, continuous flow technology, and a commitment to green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine |
| 2-chloro-5-(chloromethyl)pyridine |
| 3-methyl-4-nitropyridine (B157339) N-oxide |
| Palladium (Pd) |
| Rhodium (Rh) |
| Ruthenium (Ru) |
| RuCl₃·3H₂O |
Chemical Reactivity and Transformation of 2 Chloromethyl 3 Methyl 4 Nitropyridine
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary site of reactivity for many synthetic applications of this compound is the chloromethyl group at the 2-position. This group behaves as a reactive benzylic-type halide, readily undergoing nucleophilic substitution reactions.
The chloromethyl group is highly susceptible to displacement by a range of heteroatom nucleophiles. This reactivity is fundamental to its use as a building block for more complex molecules.
Sulfur Nucleophiles: The reaction with sulfur-based nucleophiles is well-documented, particularly in the synthesis of proton pump inhibitors like Lansoprazole. In these syntheses, a related pyridine (B92270) derivative, where the nitro group has been replaced by a trifluoroethoxy group, readily condenses with 2-mercaptobenzimidazole (B194830). orgsyn.orgntnu.nogoogle.com This demonstrates the high reactivity of the 2-chloromethyl group towards thiolates. A similar nucleophilic substitution has been reported on a related pyridine N-oxide using sodium hydrosulfide (B80085) (NaSH). orientjchem.org
Nitrogen and Oxygen Nucleophiles: While specific examples for 2-(chloromethyl)-3-methyl-4-nitropyridine are not extensively detailed in the reviewed literature, the established reactivity with sulfur nucleophiles strongly suggests analogous behavior with other strong nucleophiles. Based on general principles of organic chemistry, reactions with nitrogen nucleophiles (such as primary and secondary amines, including piperidine) and oxygen nucleophiles (like alkoxides and phenoxides) are expected to proceed efficiently to yield the corresponding substituted products. For instance, the reaction between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638) in ethanol, although involving displacement of the nitro group itself, shows the susceptibility of the nitropyridine system to amine nucleophiles. rsc.org
The table below summarizes the documented and expected nucleophilic substitution reactions at the chloromethyl position.
| Nucleophile Type | Example Nucleophile | Product Type |
| Sulfur | 2-Mercaptobenzimidazole | 2-(Thioether)methylpyridine |
| Nitrogen | Amines (e.g., Piperidine) | 2-(Aminomethyl)pyridine |
| Oxygen | Alkoxides (e.g., Sodium Methoxide) | 2-(Alkoxymethyl)pyridine |
This electronic effect enhances the reactivity of the 2-chloromethyl group toward nucleophilic attack. By withdrawing electron density from the ring, the nitro group makes the carbon atom of the chloromethyl group more electrophilic and thus more susceptible to attack by a nucleophile. Furthermore, in an SN2-type reaction mechanism, the electron-withdrawing nitro group can stabilize the transition state by delocalizing the developing partial negative charge, thereby lowering the activation energy of the reaction. This activation is crucial for the utility of this compound as a reactive electrophilic intermediate in multi-step syntheses.
Transformations of the Pyridine Ring System and Substituents
Beyond the chloromethyl group, the pyridine ring and its other substituents, the nitro and methyl groups, can undergo a variety of chemical transformations.
The nitro group at the 4-position can be readily reduced to a primary amino group (-NH₂), a common and synthetically important transformation. This conversion opens pathways to a different class of substituted pyridine derivatives. While procedures for this specific molecule are not detailed, well-established methods for the reduction of 4-nitropyridines and their N-oxides are directly applicable.
Common methods for this transformation include the use of metals in acidic media. For example, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) has been successfully achieved in high yields using iron powder in the presence of mineral acids like hydrochloric acid or sulfuric acid. semanticscholar.org Another effective reagent for this type of reduction is tin(II) chloride (SnCl₂), which is known to reduce nitropyridines to their corresponding aminopyridines. google.com Catalytic hydrogenation is another potential method, although the presence of the chloromethyl group may lead to side reactions under certain conditions.
The table below outlines common reagents used for the reduction of related 4-nitropyridine compounds.
| Reagent | Conditions | Product |
| Iron (Fe) / Mineral Acid (e.g., HCl) | Aqueous solution | 4-Aminopyridine derivative |
| Tin(II) Chloride (SnCl₂) | Acidic solution | 4-Aminopyridine derivative |
| Low-valent Titanium (TiCl₄/SnCl₂) | Methanol/Acetic Acid | 4-Aminopyridine derivative researchgate.net |
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. The N-oxide of the parent compound, this compound 1-oxide, is a known chemical entity. The synthesis of the closely related 3-methyl-4-nitropyridine-1-oxide is well-documented and typically involves the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgnih.gov The initial N-oxidation of the parent pyridine is often achieved using oxidizing agents such as hydrogen peroxide in glacial acetic acid or perbenzoic acid. orgsyn.org These established procedures indicate a reliable pathway for the N-oxidation of this compound.
The methyl group at the 3-position, while generally less reactive than the chloromethyl group, can also be chemically modified. Its position adjacent to both the pyridine nitrogen and the nitro group influences its reactivity. Although specific transformations for the 3-methyl group on this particular molecule are not widely reported, general methods for the oxidation of methylpyridines can be applied. For instance, methyl groups on pyridine rings can be oxidized to the corresponding carboxylic acids under specific conditions, such as using a halogen oxidizing agent in the presence of actinic radiation. It is also possible to achieve partial oxidation to a hydroxymethyl group (-CH₂OH) or further functionalization through free-radical halogenation, although chemoselectivity with the existing chloromethyl group would be a critical consideration. A synthetic route for a related compound involves the conversion of a methyl group to an acetoxymethyl group using acetic anhydride, which is then hydrolyzed and chlorinated. orientjchem.org
Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis
Precursor in Pharmaceutical Synthesis
The unique combination of functional groups on the 2-(Chloromethyl)-3-methyl-4-nitropyridine molecule allows for sequential and regioselective reactions, a property extensively exploited in the pharmaceutical industry. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution, while the nitro group can be either retained or replaced to introduce further molecular diversity.
Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid production. The synthesis of many of these complex benzimidazole (B57391) derivatives relies on the use of substituted pyridine (B92270) intermediates. This compound and its close analogues are fundamental starting materials in the multi-step synthesis of several blockbuster PPI drugs.
Omeprazole, the first-in-class PPI, and its enantiomer Esomeprazole, are synthesized through a pathway that involves the coupling of a substituted pyridine moiety with a benzimidazole thiol. While the direct precursor for Omeprazole is typically 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine, the synthesis often begins from a nitropyridine derivative. google.comscispace.comchemicalbook.com The synthesis of Esomeprazole can utilize 2-chloromethyl-4-nitro-3,5-lutidine hydrochloride, a structurally similar compound, which reacts with 5-methoxy-2-mercaptobenzimidazole. google.com The nitro group in these precursors is subsequently replaced by a methoxy (B1213986) group in a later step. google.comresearchgate.net This general strategy highlights the role of the nitropyridine scaffold as a foundational element where the nitro group acts as a key activating group and a precursor to other functionalities.
The reaction involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by the sulfur atom of the mercaptobenzimidazole derivative. justia.com
Table 1: Key Reaction in PPI Synthesis
| Reactant A | Reactant B | Product |
|---|
The synthesis of Lansoprazole and its R-enantiomer, Dexlansoprazole, also showcases the utility of the this compound framework. A crucial intermediate for these drugs is 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831). ijmca.comtdcommons.org The synthesis of this key intermediate often starts with 3-methyl-4-nitropyridine (B157339) N-oxide, a direct precursor to this compound. newdrugapprovals.org
The synthetic route involves several steps:
Nitration of 3-methylpyridine-N-oxide to yield 3-methyl-4-nitropyridine N-oxide. newdrugapprovals.org
Introduction of a functional group at the 2-position, which is then converted to the chloromethyl group.
Nucleophilic substitution of the nitro group with 2,2,2-trifluoroethanol (B45653) to install the required side chain. newdrugapprovals.orggoogle.com
Finally, the resulting 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is condensed with 2-mercaptobenzimidazole (B194830) to form the core structure of Lansoprazole. ijmca.commagtechjournal.comresearchgate.net This process underscores the importance of the nitro group as a versatile handle that can be displaced by various nucleophiles to create the specific precursors needed for different PPIs.
The synthesis of other significant PPIs, such as Rabeprazole and Ilaprazole, follows a similar logic, relying on precursors derived from the nitropyridine scaffold. For Rabeprazole, a key intermediate is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. asianjpr.comnewdrugapprovals.org The synthesis of this molecule can be achieved starting from a nitropyridine N-oxide intermediate, where the nitro group is replaced by the 3-methoxypropoxy group. newdrugapprovals.org The chloromethyl pyridine intermediate is then reacted with 2-mercaptobenzimidazole to produce the Rabeprazole sulfide, which is subsequently oxidized. asianjpr.comneliti.com
Similarly, the synthesis of Ilaprazole involves the coupling of 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole with 3-methyl-4-methoxy-2-chloromethyl pyridine hydrochloride. google.comgoogleapis.com The preparation of this pyridine intermediate often starts from precursors that can be derived from nitrated pyridines, demonstrating a conserved synthetic strategy across the PPI class where the nitropyridine core is functionalized and elaborated. derpharmachemica.com
The synthetic utility of nitropyridines, including the this compound scaffold, extends beyond PPIs. The inherent reactivity of these compounds makes them valuable starting points for a wide range of other bioactive molecules. nih.gov The nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloromethyl group provides a handle for attaching the molecule to other fragments.
Research has shown that nitropyridine derivatives are precursors for:
Enzyme Inhibitors : Compounds like 2-chloro-3-nitropyridine (B167233) are used to synthesize potent inhibitors of enzymes such as urease and Janus kinase 2 (JAK2). nih.govnih.gov The synthesis involves reacting the nitropyridine with amines or other nucleophiles to build more complex inhibitor molecules.
Herbicides : Pyridyloxy-substituted compounds, known for their herbicidal activity, can be synthesized from chloronitropyridines. nih.gov The nitro group can be a key feature of the final molecule or can be converted into other functional groups during the synthesis.
Agrochemicals : The related compound 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate for several crop-protection products, is synthesized from chlorinated pyridine precursors, highlighting the industrial importance of this class of compounds. nih.gov
The versatility of this compound makes it a valuable platform for generating libraries of compounds for biological screening.
Intermediacy in Proton Pump Inhibitor (PPI) Synthesis Pathways
Applications in Heterocyclic Scaffolds Construction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. This compound is not just a precursor to specific drugs but also a tool for constructing more complex heterocyclic systems.
The reaction of the chloromethyl group with bidentate nucleophiles can lead to the formation of new fused ring systems. Its most prominent application in this context is the reaction with 2-mercaptobenzimidazole, which directly leads to the formation of a pyridinylmethylthio-benzimidazole scaffold, the core structure of all PPIs. researchgate.net
Furthermore, the nitro group itself can be a gateway to further heterocyclic constructions. Reduction of the nitro group to an amino group provides a new nucleophilic center. This amine can then be used in cyclization reactions to build fused rings onto the pyridine core, such as imidazopyridines, which have been investigated as inhibitors of necroptosis. nih.gov This demonstrates that this compound is a valuable intermediate for creating a diverse range of complex heterocyclic molecules with potential biological activities.
Strategies for Control and Management of Impurities in Intermediate Utilization
The utility of this compound as a key intermediate in the synthesis of complex organic molecules, particularly pharmacologically active compounds, is contingent upon its purity. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, stringent control and management of impurities are critical aspects of its application in multi-step syntheses.
Impurities associated with this compound can originate from various sources, including the starting materials, side reactions during its synthesis, or degradation upon storage. Common impurities in the synthesis of related pyridine derivatives can include isomers, starting materials that have not fully reacted, and by-products from competing reaction pathways. For instance, in nitration-based processes for similar pyridine compounds, non-selective nitration can lead to the formation of positional isomers. google.com
Effective management of these impurities involves a multi-pronged approach encompassing analytical characterization, process optimization, and robust purification strategies.
Analytical Techniques for Impurity Profiling
A thorough understanding of the impurity profile is the first step toward effective control. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are fundamental techniques for evaluating the purity of pyridine derivatives. ptfarm.plresearchgate.net For more detailed analysis and trace-level quantification, especially for potentially genotoxic impurities, more sensitive methods are employed. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful tool for identifying and quantifying impurities at parts-per-million (ppm) levels. researchgate.net
Table 1: Analytical Methods for Impurity Detection in Pyridine Intermediates
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of known and unknown impurities. researchgate.net | Robust, reproducible, and widely applicable for routine quality control. |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary purity checks. ptfarm.pl | Simple, rapid, and cost-effective for qualitative analysis. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Trace-level quantification and structural elucidation of impurities. researchgate.net | High sensitivity and selectivity, crucial for controlling genotoxic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the main compound and characterization of impurities. | Provides detailed structural information for unambiguous identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of compound identity. | Quick and provides characteristic fingerprint spectra. |
Process Control and Optimization
Controlling impurity formation at the source is often the most efficient strategy. This can be achieved by optimizing the reaction conditions of the synthesis process for this compound. Key parameters that can be adjusted include:
Temperature: Lowering the reaction temperature can sometimes prevent the formation of by-products, although this may also decrease the reaction rate. nih.gov
Solvent: The choice of solvent can significantly influence reaction pathways and the formation of impurities. nih.gov
Reagents: Using high-purity starting materials and reagents is essential to prevent the introduction of impurities into the reaction mixture. The stoichiometry of reagents must also be carefully controlled.
Reaction Time: Optimizing the reaction time ensures the complete conversion of starting materials, minimizing their presence as impurities in the final product.
For example, in the synthesis of related heterocyclic compounds, replacing solvents like dimethylformamide (DMF) can prevent the formation of impurities that arise from solvent pyrolysis at high temperatures. nih.gov
Purification Strategies
Even with optimized processes, the crude product will likely contain some level of impurities that must be removed. Several purification techniques can be employed, with the choice depending on the nature of the impurities and the desired purity level.
Table 2: Purification Methods for Pyridine Intermediates
| Purification Method | Principle | Application |
|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system. | Effective for removing small amounts of impurities from a solid product. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. orientjchem.org | Widely used for purifying organic compounds to a high degree, suitable for both small and large scales. |
| Distillation | Separation based on differences in boiling points. | A patent for purifying pyridine derivatives describes reacting the compound with an alkali metal followed by distillation. google.com |
| Solvent Washing | Selectively dissolving impurities in a solvent in which the desired product is insoluble. google.com | A simple and effective method for removing certain types of impurities. |
The development and validation of these control strategies are guided by regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which set thresholds for acceptable levels of known and unknown impurities in active pharmaceutical ingredients and their intermediates. researchgate.net By integrating advanced analytical techniques with careful process optimization and effective purification methods, the quality and purity of this compound can be assured, enabling its successful use as a key intermediate in the synthesis of complex molecules.
Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl 3 Methyl 4 Nitropyridine
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
While the exact mass of 2-(Chloromethyl)-3-methyl-4-nitropyridine can be calculated as 186.0196 Da, specific experimental mass spectrometry data, including the confirmation of the molecular ion peak (M+) and an analysis of its fragmentation pattern, are not available in the public domain. nih.gov Such data would be essential for confirming the molecular weight and providing insights into the compound's structural components through the identification of characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific experimental Infrared (IR) spectroscopy data, which would detail the characteristic absorption bands for the functional groups present in this compound, has been located in the reviewed scientific literature. An IR spectrum would be expected to show characteristic peaks for the C-Cl bond, the aromatic pyridine (B92270) ring, the C-H bonds of the methyl and chloromethyl groups, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). However, without access to an experimental spectrum, a detailed table of absorption frequencies and their corresponding vibrational modes cannot be accurately generated.
Computational and Theoretical Investigations of 2 Chloromethyl 3 Methyl 4 Nitropyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of organic compounds like 2-(chloromethyl)-3-methyl-4-nitropyridine. These calculations provide insights into the molecule's geometry, stability, and electronic characteristics.
Molecular Geometry and Stability: The first step in a computational study is typically a geometry optimization. For this compound, this would involve determining the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Different theoretical methods and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, could be employed to achieve accurate results. The optimized geometry corresponds to the lowest energy conformation on the potential energy surface.
Electronic Properties: Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties include:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Electron Density Distribution: Calculations can map the electron density, revealing which parts of the molecule are electron-rich and which are electron-poor. This information is vital for predicting how the molecule will interact with other chemical species.
Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution is affected by an external electric field and are important for understanding its solubility and intermolecular forces.
For substituted pyridines, quantum chemical calculations have been successfully used to predict acidity constants and to understand the effects of different functional groups on the electronic structure of the pyridine (B92270) ring. acs.org Similar approaches would be invaluable for understanding the influence of the chloromethyl, methyl, and nitro groups on the pyridine core of the target molecule.
Below is a hypothetical data table illustrating the types of molecular properties that would be obtained from quantum chemical calculations for this compound.
| Property | Predicted Value | Unit |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Electron Affinity | Value | eV |
| Ionization Potential | Value | eV |
| Molecular Electrostatic Potential | Map Data | - |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway. For a molecule like this compound, which can participate in various reactions, this type of analysis is crucial for understanding its chemical behavior.
Mapping Reaction Pathways: By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction pathway. This involves identifying all intermediates and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Transition State Theory: Transition state theory is used in conjunction with computational modeling to calculate reaction rate constants. The geometry of the transition state provides insights into the mechanism of bond formation and breaking during the reaction. For example, in a substitution reaction involving the chloromethyl group, computational modeling could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbocation intermediate.
Computational studies on related compounds have successfully characterized complex reaction mechanisms. For instance, DFT has been used to investigate the photoinduced iridium-catalyzed enantioselective trichloromethylation of 2-acylpyridines, successfully reproducing experimental data and identifying the origin of selectivity. rsc.org This demonstrates the potential of computational modeling to unravel intricate reaction details for substituted pyridines.
A hypothetical reaction coordinate diagram for a substitution reaction of this compound is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State 1 | [TS1]‡ | Value |
| Intermediate | Carbocation Intermediate | Value |
| Transition State 2 | [TS2]‡ | Value |
| Products | 2-(Nucleophilomethyl)-3-methyl-4-nitropyridine + Cl⁻ | Value |
Note: "Nu⁻" represents a nucleophile. The values in this table are placeholders and would be determined by computational modeling of a specific reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This method is particularly useful for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
Conformational Analysis: For a molecule with rotatable bonds, such as the C-C bond connecting the chloromethyl group to the pyridine ring in this compound, MD simulations can explore the different possible conformations and their relative stabilities. This is important as the conformation of a molecule can significantly affect its reactivity and biological activity.
Intermolecular Interactions: MD simulations can also be used to model the interactions between this compound and other molecules. For example, by simulating the molecule in a box of water molecules, one can study its solvation and how it interacts with the solvent. This information is valuable for predicting solubility and understanding reaction mechanisms in solution. In the context of drug design, MD simulations are used to study the binding of a ligand to a protein, providing insights into the binding affinity and the key interactions that stabilize the complex. Studies on other pyridine derivatives have utilized MD simulations to understand their interactions with biological targets. nih.gov
In Silico Approaches for Predicting Reactivity and Synthetic Feasibility
In silico methods encompass a range of computational techniques used to predict the properties and behavior of molecules. For this compound, these approaches can be used to forecast its reactivity in various chemical transformations and to assess the feasibility of different synthetic routes.
Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology and pharmacology. For nitroaromatic compounds, QSAR models have been developed to predict properties such as mutagenicity and toxicity based on molecular descriptors. nih.govnih.govmdpi.com These descriptors, which can be calculated from the molecule's structure, quantify various electronic, steric, and hydrophobic properties. Similar models could be developed or applied to predict the reactivity of this compound in different chemical environments.
Assessing Synthetic Feasibility: Computational tools can also aid in the design of synthetic routes. By evaluating the thermodynamics and kinetics of potential reaction steps, it is possible to identify the most promising pathways for synthesizing a target molecule. For example, computational analysis could be used to compare the feasibility of different methods for introducing the chloromethyl group onto the 3-methyl-4-nitropyridine (B157339) scaffold. While traditional synthetic routes for related compounds are known, computational chemistry offers a way to refine these processes and explore novel synthetic strategies. orientjchem.org
Future Research Directions and Emerging Applications
Development of Highly Sustainable and Economically Viable Synthetic Routes
The chemical industry is increasingly focused on developing "green" and cost-effective synthetic methodologies. For pyridine (B92270) derivatives, this involves moving away from harsh reagents and multi-step processes that generate significant waste. researchgate.net Research efforts are geared towards improving the atom economy and environmental footprint of the synthesis of 2-(chloromethyl)-3-methyl-4-nitropyridine and its analogues.
One approach involves the use of multicomponent reactions (MCRs), which allow for the synthesis of complex pyridine structures in a single step from simple precursors, thereby reducing waste and improving efficiency. researchgate.net Another avenue of exploration is the use of less expensive and more environmentally benign catalysts and reagents. For instance, a modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights the use of milder and safer reagents like trichloroisocyanuric acid for chlorination, replacing more hazardous traditional agents. orientjchem.org The evaluation of synthetic routes using green metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor (environmental factor) is becoming standard practice to quantify the sustainability of a chemical process. orientjchem.org
Future research will likely focus on:
Catalytic Systems: Developing novel catalysts that can facilitate the synthesis under milder conditions with higher yields.
Alternative Solvents: Utilizing aqueous media or other green solvents to replace traditional volatile organic compounds. researchgate.net
Flow Chemistry: Implementing continuous flow processes, which can offer better control, improved safety, and easier scalability compared to batch reactions. researchgate.net
| Metric | Description | Goal |
| Atom Economy (AE) | The measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | Maximize |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the final product to the total mass of reactants used. | Maximize |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimize |
Exploration of Novel Derivatization Pathways for Diversified Chemical Libraries
The functional groups of this compound—specifically the highly reactive chloromethyl group and the electron-withdrawing nitro group—make it an ideal scaffold for generating diverse chemical libraries. The nitro group, in particular, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for the pyridine 3-position. mdpi.com
Researchers are exploring various derivatization pathways:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional moieties. Similarly, the nitro group can be substituted by nucleophiles like thiolate anions. mdpi.com
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified through reactions like acylation, alkylation, or diazotization, opening up a vast chemical space for new derivatives.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki and Heck reactions, can be applied to pyridine derivatives to form new carbon-carbon bonds, allowing for the synthesis of highly complex molecules. mdpi.com
These derivatization strategies are crucial for creating libraries of novel compounds that can be screened for various biological activities, accelerating the drug discovery process. researchgate.netresearchgate.net
Advanced Applications in Medicinal Chemistry Beyond Current Uses
While this compound is a well-established intermediate for proton pump inhibitors like Lansoprazole, the broader pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.compharmaffiliates.com Consequently, there is significant interest in exploring new therapeutic applications for novel derivatives of this compound.
Emerging research indicates potential in several areas:
Antimicrobial Agents: Novel pyridine derivatives are being synthesized and tested for their efficacy against various bacterial strains. researchgate.net
Anti-malarial Compounds: The development of new anti-malarial drugs is a global health priority, and pyridine-containing compounds have shown promise in this area. researchgate.net
Oncology: The pyridine ring is a core component of many kinase inhibitors used in cancer therapy. Derivatization of the this compound scaffold could lead to the discovery of new anti-cancer agents.
The creation of diverse chemical libraries, as discussed in the previous section, is the first step in identifying lead compounds for these and other therapeutic areas. High-throughput screening of these libraries against various biological targets is a key strategy in modern drug discovery.
Integration with Automated Synthesis and Machine Learning for Reaction Discovery
The intersection of chemistry, automation, and artificial intelligence is revolutionizing how chemical research is conducted. nih.gov This synergy is being applied to the synthesis and discovery of new pyridine derivatives.
Automated Synthesis: High-throughput experimentation and automated synthesis platforms, including flow reactors, enable chemists to perform a large number of reactions quickly and efficiently. researchgate.netresearchgate.netchemrxiv.org This accelerates the process of optimizing reaction conditions and building chemical libraries.
Machine Learning (ML): ML algorithms can analyze large datasets of chemical reactions to predict the outcomes of new, untested reactions. nih.govacs.org This predictive power can guide chemists toward more promising experiments, saving time and resources. chemrxiv.org In the context of pyridine chemistry, ML models are being developed to predict reaction competency, identify optimal conditions, and even discover entirely new reactions. chemrxiv.orgnih.govacs.org
This data-driven approach allows researchers to navigate the vast chemical space more effectively. For example, an ML model could screen thousands of virtual reactants for their likelihood of successfully reacting with a this compound derivative, allowing experimental efforts to be focused on the most promising candidates. chemrxiv.orgnih.govacs.org This integration of automated synthesis and machine learning represents a paradigm shift that will undoubtedly accelerate the discovery of new materials and medicines based on the pyridine scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
